(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride
CAS No.: 1192477-93-2
Cat. No.: VC3049573
Molecular Formula: C4H10Cl2N4
Molecular Weight: 185.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1192477-93-2 |
|---|---|
| Molecular Formula | C4H10Cl2N4 |
| Molecular Weight | 185.05 g/mol |
| IUPAC Name | (5-methyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C4H8N4.2ClH/c1-3-6-4(2-5)8-7-3;;/h2,5H2,1H3,(H,6,7,8);2*1H |
| Standard InChI Key | AGPDXAMGCAFJKY-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NN1)CN.Cl.Cl |
| Canonical SMILES | CC1=NC(=NN1)CN.Cl.Cl |
Introduction
Chemical Identity and Structure
(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5 and an aminomethyl group at position 3, forming a dihydrochloride salt. The compound's structure enables participation in hydrogen bonding and tautomerism, influencing its physicochemical properties .
Identification Parameters
The compound is characterized by several key identifiers and structural parameters as outlined in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 1192477-93-2 |
| Molecular Formula | C4H10Cl2N4 |
| Molecular Weight | 185.05 g/mol |
| IUPAC Name | (5-methyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C4H8N4.2ClH/c1-3-6-4(2-5)8-7-3;;/h2,5H2,1H3,(H,6,7,8);2*1H |
| Standard InChIKey | AGPDXAMGCAFJKY-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NN1)CN.Cl.Cl |
| Canonical SMILES | CC1=NC(=NN1)CN.Cl.Cl |
| PubChem Compound | 50988321 |
| European Community (EC) Number | 819-041-8 |
Table 1: Identification parameters for (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride .
Structural Features
The compound contains a 1,2,4-triazole heterocyclic ring system, which is a five-membered ring with three nitrogen atoms at positions 1, 2, and 4. The triazole ring is substituted with a methyl group at position 5 and an aminomethyl group at position 3. The compound exists as a dihydrochloride salt, with two chloride counter-ions balancing the positive charges formed when the basic nitrogen atoms of the molecule are protonated .
Physical and Chemical Properties
Chemical Reactivity
The reactivity of (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride is primarily influenced by:
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The triazole ring, which can participate in various reactions characteristic of aromatic heterocycles.
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The primary amine group, which can engage in nucleophilic substitution reactions, condensations with carbonyl compounds, and acylation reactions.
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The acidic N-H proton of the triazole ring, which can participate in deprotonation reactions.
The dihydrochloride salt form enhances water solubility compared to the free base, a common property of amine hydrochlorides .
Tautomerism
Triazole compounds typically exhibit tautomerism, where the hydrogen atom can migrate between different nitrogen atoms in the ring. This property affects the compound's reactivity and binding characteristics in biological systems .
| Hazard Statement | Description | Warning Category |
|---|---|---|
| H302 | Harmful if swallowed | Warning Acute toxicity, oral |
| H315 | Causes skin irritation | Warning Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |
Table 2: GHS Hazard Classification for (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride .
Precautionary Statements
The compound is associated with multiple precautionary statements, including P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, among others, indicating recommended measures for safe handling, storage, disposal, and response to exposure .
Hazard Classes and Categories
The compound falls into several hazard classes:
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Acute Toxicity Category 4
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Skin Irritation Category 2
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Eye Irritation Category 2A
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Specific Target Organ Toxicity - Single Exposure Category 3 (respiratory tract irritation)
Related Compounds and Comparative Analysis
Several compounds structurally related to (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride have been identified and studied, providing context for understanding the properties and potential applications of the title compound.
Structural Analogues
Table 3 presents a comparison of (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride with related compounds:
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride | 1192477-93-2 | C4H10Cl2N4 | Reference compound |
| (3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | 1220039-82-6 | C4H9ClN4 | Monohydrochloride salt, position isomer |
| 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride | - | C3H9Cl2N5 | Contains additional amino group at position 3 |
| (5-amino-1H-1,2,4-triazol-3-yl)methanol | 27277-03-8 | C3H6N4O | Hydroxymethyl instead of aminomethyl group |
| (1H-1,2,3-triazol-5-yl)methanamine hydrochloride | - | C3H7ClN4 | 1,2,3-triazole core instead of 1,2,4-triazole |
Table 3: Comparison of (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride with related compounds .
Comparative Analysis of Properties
The properties of these related compounds provide insights into the potential characteristics of (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride:
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Solubility: As a dihydrochloride salt, the compound likely exhibits enhanced water solubility compared to its free base form, a property common to amine hydrochlorides.
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Stability: The triazole ring generally confers stability to these compounds under physiological conditions.
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Reactivity: The primary amine group present in these compounds can participate in various reactions, including nucleophilic substitutions and condensations.
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Biological Activity: The diverse biological activities reported for triazole derivatives suggest potential applications in medicinal chemistry .
Current Research Status and Future Directions
Research Gaps
Despite the potential significance of (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride, several research gaps exist:
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Limited specific studies on the synthesis, optimization, and characterization of this compound.
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Insufficient data on its biological activities and structure-activity relationships.
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Lack of comprehensive toxicological evaluations.
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Minimal exploration of its potential applications in medicinal chemistry and materials science.
Future Research Directions
Future research efforts could focus on:
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Synthetic Optimization: Developing efficient and scalable methods for the synthesis of (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride.
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Biological Evaluation: Systematic assessment of its antimicrobial, antifungal, anticancer, and other biological activities.
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Structure Modification: Exploration of structural modifications to enhance specific properties or activities.
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Application Development: Investigation of its potential applications in drug discovery, catalysis, or materials science.
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Mechanistic Studies: Elucidation of its mechanisms of action in biological systems .
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